N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an indoline group, which is a common structure in many biologically active compounds . The compound also has a thioether linkage and a benzamide group, which are common in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The indoline ring might undergo electrophilic substitution reactions, while the thioether linkage could be susceptible to oxidation . The benzamide group might participate in reactions involving the carbonyl group or the amide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and testing its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have been found to inhibit enzymes like acetylcholine esterase (AChE), which is crucial in the treatment of Alzheimer’s disease .
Biochemical Pathways
Indole derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have shown protective effects against H2O2-induced death of cells .
Result of Action
Indole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, such as inhibiting the growth of human tumor xenografts in mice and protecting cells from necroptosis .
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2S/c1-20-11-12-23(17-21(20)2)29(34)30-14-16-31-18-27(24-8-4-6-10-26(24)31)35-19-28(33)32-15-13-22-7-3-5-9-25(22)32/h3-12,17-18H,13-16,19H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUKHWXBZYYHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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